Oxazosulfyl
Overview
Description
Oxazosulfyl is a novel insecticide developed by Sumitomo Chemical Co., Ltd. It is the first benzoxazole-based insecticide and features a unique structure that includes both benzoxazole and sulfonyl pyridine fragments . This compound has shown broad-spectrum insecticidal activity and is particularly effective against various pests in rice fields .
Preparation Methods
Oxazosulfyl can be synthesized through two main methods: the amide cyclization method and the aldehyde-amine condensation method .
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Amide Cyclization Method
Route 1a: Starting with 3-ethylsulfonylpyridine-2-carboxylic acid/potassium, the compound undergoes chlorination with thionyl chloride to form the acyl chloride.
Route 1b: Using 3-ethylthiopyridine-2-carboxylic acid as the starting material, it directly reacts with 2-amino-4-trifluoromethylthiophenol in the presence of a condensing agent like EDCI to form the amide intermediate.
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Aldehyde-Amine Condensation Method
- Starting with 3-chloropyridine-2-carbaldehyde, it undergoes ethylsulfonylation to form 3-ethylsulfonylpyridine-2-carbaldehyde. This intermediate reacts with 2-amino-4-trifluoromethylsulfonylphenol in the presence of iron-carbon catalyst to directly form this compound .
Chemical Reactions Analysis
Oxazosulfyl undergoes various chemical reactions, including oxidation, reduction, and substitution .
Reduction: This compound can be reduced to form thiols and other reduced sulfur-containing compounds.
Substitution: The benzoxazole and pyridine rings in this compound can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include thionyl chloride, EDCI, and iron-carbon catalysts . Major products formed from these reactions include various sulfoxides, sulfones, and substituted benzoxazole derivatives .
Scientific Research Applications
Oxazosulfyl has a wide range of scientific research applications:
Mechanism of Action
Oxazosulfyl exerts its insecticidal effects primarily through the state-dependent blockage of voltage-gated sodium channels in insects . This blockage inhibits sodium currents, leading to paralysis and eventual death of the insect . Recent studies also suggest that this compound may inhibit the vesicular acetylcholine transporter, further contributing to its insecticidal activity .
Properties
IUPAC Name |
2-(3-ethylsulfonylpyridin-2-yl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O5S2/c1-2-26(21,22)12-4-3-7-19-13(12)14-20-10-8-9(5-6-11(10)25-14)27(23,24)15(16,17)18/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQBEFQWTBZMED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337387 | |
Record name | Oxazosulfyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616678-32-0 | |
Record name | Oxazosulfyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616678320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazosulfyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-ethylsulfonyl-2-pyridyl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAZOSULFYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q63MCC2PTT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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